3-Chloro-5-fluoropyridine
Overview
Description
3-Chloro-5-fluoropyridine is a compound with the molecular formula C5H3ClFN . It has a molecular weight of 131.53 g/mol . It is also known by other synonyms such as 5-Chloro-3-fluoropyridine and PYRIDINE, 3-CHLORO-5-FLUORO- .
Synthesis Analysis
The synthesis of 3-Chloro-5-fluoropyridine and similar fluoropyridines has been a topic of interest in recent literature . A ring cleavage methodology has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI key for 3-Chloro-5-fluoropyridine is LTILYPOSFJLPSK-UHFFFAOYSA-N . The Canonical SMILES representation is C1=C(C=NC=C1Cl)F .Chemical Reactions Analysis
Fluoropyridines, such as 3-Chloro-5-fluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
3-Chloro-5-fluoropyridine has a computed XLogP3 value of 2 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 12.9 Ų .Scientific Research Applications
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Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application Summary : 3-Chloro-5-fluoropyridine is a type of fluoropyridine, which are used in the synthesis of various organic compounds. Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application : The synthesis of fluoropyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . Specific methods for the synthesis of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are also reviewed .
- Results : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the search for new agricultural products having improved physical, biological, and environmental properties .
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Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry
- Application Summary : 3-Chloro-5-fluoropyridine could potentially be used in the synthesis of trifluoromethylpyridines, which are used as chemical intermediates for the synthesis of several crop-protection products .
- Methods of Application : Various methods of synthesizing trifluoromethylpyridines have been reported .
- Results : Trifluoromethylpyridines are in high demand for the production of crop-protection products .
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Synthesis of Fluorine-Containing Heterocycles
- Field : Organic Chemistry
- Application Summary : 3-Chloro-5-fluoropyridine can be used in the synthesis of fluorine-containing heterocycles . These compounds have interesting physical, chemical, and biological properties due to the presence of fluorine atoms .
- Methods of Application : The synthesis of these compounds involves various methods, including reactions with polyfluorooxiranes and O,N,S-dinucleophiles .
- Results : Fluorine-containing heterocycles are used in the search for new agricultural products having improved physical, biological, and environmental properties .
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Synthesis of Radiobiological Compounds
- Field : Radiobiology
- Application Summary : 3-Chloro-5-fluoropyridine can potentially be used in the synthesis of F 18-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
- Methods of Application : The synthesis of these compounds involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Results : F 18-substituted pyridines are used in local radiotherapy of cancer and other biological active compounds .
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Synthesis of Fluorinated Oxadiazoles and Thiadiazoles
- Field : Organic Chemistry
- Application Summary : 3-Chloro-5-fluoropyridine can be used in the synthesis of fluorinated oxadiazoles and thiadiazoles . These compounds have interesting physical, chemical, and biological properties due to the presence of fluorine atoms .
- Methods of Application : The synthesis of these compounds involves various methods, including reactions with polyfluorooxiranes and O,N,S-dinucleophiles .
- Results : Fluorinated oxadiazoles and thiadiazoles are used in the search for new agricultural products having improved physical, biological, and environmental properties .
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Synthesis of Perfluoroalkyl Pyridines
- Field : Organic Chemistry
- Application Summary : 3-Chloro-5-fluoropyridine can potentially be used in the synthesis of perfluoroalkyl pyridines . These compounds have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods of Application : The synthesis of these compounds involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Results : Perfluoroalkyl pyridines are used in the search for new agricultural products having improved physical, biological, and environmental properties .
Safety And Hazards
Future Directions
The interest towards the development of fluorinated chemicals like 3-Chloro-5-fluoropyridine has been steadily increasing . This is due to their interesting and unusual physical, chemical, and biological properties . Future research may focus on the selective synthesis of fluoropyridines and their potential applications in various fields .
properties
IUPAC Name |
3-chloro-5-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-4-1-5(7)3-8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTILYPOSFJLPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476160 | |
Record name | 3-Chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoropyridine | |
CAS RN |
514797-99-0 | |
Record name | 3-Chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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